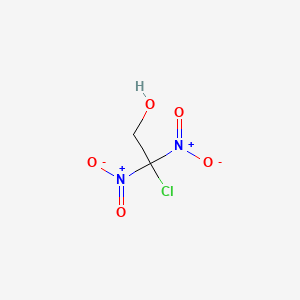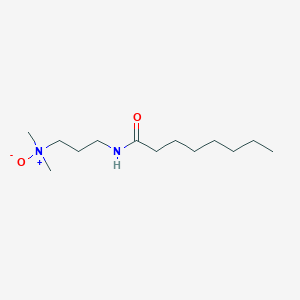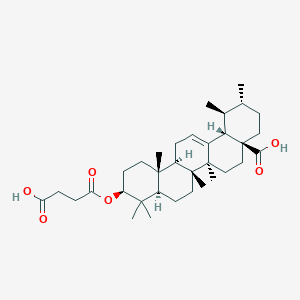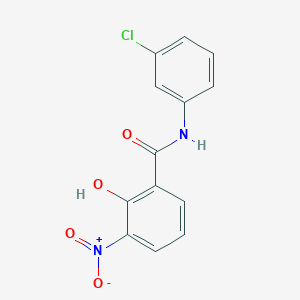
3'-Chloro-3-nitrosalicylanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Chloro-3-nitrosalicylanilide is an organic compound with the molecular formula C13H9ClN2O4. It is a derivative of salicylanilide, characterized by the presence of a chloro group at the 3’ position and a nitro group at the 3 position of the benzene ring. This compound is known for its antimicrobial properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3-nitrosalicylanilide typically involves the nitration of salicylanilide followed by chlorination. The general synthetic route can be summarized as follows:
Nitration: Salicylanilide is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 3 position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride. This step introduces the chloro group at the 3’ position.
Industrial Production Methods
Industrial production of 3’-Chloro-3-nitrosalicylanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Chloro-3-nitrosalicylanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 3’-Chloro-3-aminosalicylanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3’-Chloro-3-nitrosalicylanilide has been extensively studied for its antimicrobial properties. It has shown efficacy against a range of microorganisms, including bacteria and fungi. Some of its notable applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its antimicrobial activity and potential use in controlling microbial infections.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections.
Industry: Used in the formulation of antimicrobial agents for various industrial applications.
Wirkmechanismus
The antimicrobial activity of 3’-Chloro-3-nitrosalicylanilide is primarily attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis. Additionally, it may interfere with essential enzymatic processes within the microbial cells, further contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
3’-Chloro-3-nitrosalicylanilide can be compared with other halonitrosalicylanilides, such as:
4’-Chloro-5-nitrosalicylanilide: Known for its potent antimicrobial activity, particularly against Mycobacterium leprae.
2’,5-Dichloro-4’-nitrosalicylanilide: Used as a pesticide and studied for its effects on aquatic organisms.
5-Chloro-3-tert-butyl-2’-chloro-4’-nitrosalicylanilide: Investigated for its protonophore activity and effects on membrane potential.
The uniqueness of 3’-Chloro-3-nitrosalicylanilide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
6491-02-7 |
|---|---|
Molekularformel |
C13H9ClN2O4 |
Molekulargewicht |
292.67 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-3-1-4-9(7-8)15-13(18)10-5-2-6-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |
InChI-Schlüssel |
VUEHVDVDVUINBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


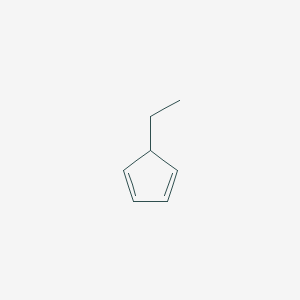
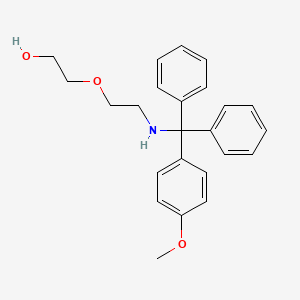



![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)
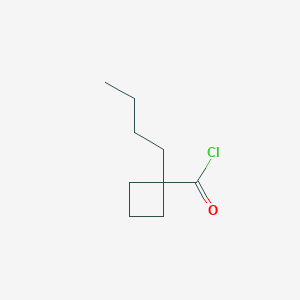

![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)
![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)
